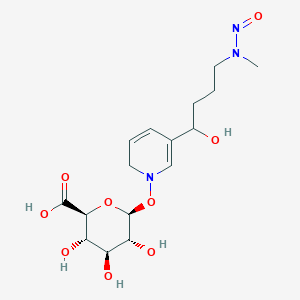
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and nitroso groups, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the butyl side chain: This step may involve alkylation reactions.
Addition of the nitroso group: This can be done through nitrosation reactions using nitrosating agents.
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: This step may involve hydroxylation reactions using oxidizing agents.
Formation of the carboxylic acid group: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-(1-hydroxy-4-(methyl(nitroso)amino)butyl)pyridin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halides, ethers.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of nitroso groups on biological systems.
Medicine
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C16H25N3O9 |
|---|---|
Molecular Weight |
403.38 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[1-hydroxy-4-[methyl(nitroso)amino]butyl]-2H-pyridin-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O9/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)28-16-13(23)11(21)12(22)14(27-16)15(24)25/h2,4,8,10-14,16,20-23H,3,5-7H2,1H3,(H,24,25)/t10?,11-,12-,13+,14-,16-/m0/s1 |
InChI Key |
DVDLUTUUPUIHJW-FIUVVILRSA-N |
Isomeric SMILES |
CN(CCCC(C1=CN(CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N=O |
Canonical SMILES |
CN(CCCC(C1=CN(CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
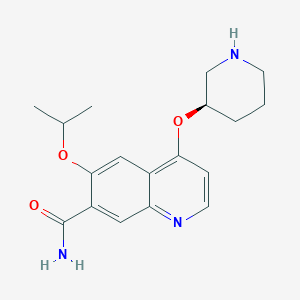
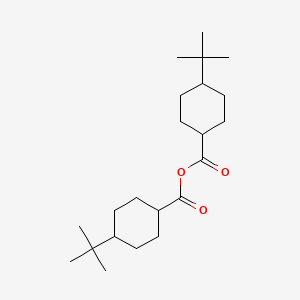
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
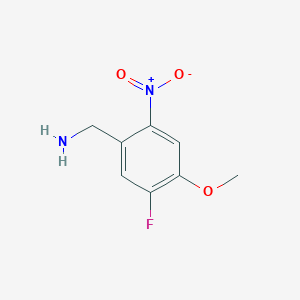

![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
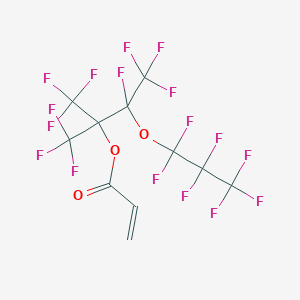

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
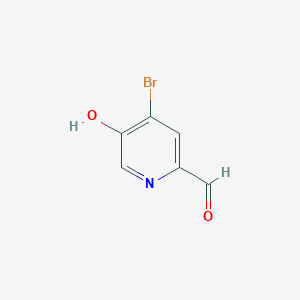
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
